molecular formula C20H22Cl2N4O3S B2664485 Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 886908-18-5

Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2664485
CAS No.: 886908-18-5
M. Wt: 469.38
InChI Key: CEILRLQYYXOOPQ-UHFFFAOYSA-N
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Description

Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H22Cl2N4O3S and its molecular weight is 469.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been studied for its potential in antimicrobial applications. For instance, Bektaş et al. (2010) explored the synthesis of various 1,2,4-triazole derivatives, including structures similar to Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate. These compounds showed good to moderate antimicrobial activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis and Properties

Research by Krauze et al. (2005) focused on the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates and related compounds, which include structures similar to the compound . These studies are significant for understanding the chemical properties and potential reactivity of such compounds (Krauze et al., 2005).

Synthesis and Antagonist Activity

A study by Watanabe et al. (1992) explored the synthesis of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including structures related to the compound . These derivatives showed potent 5-HT2 antagonist activity, indicating potential use in neurological or psychological disorders (Watanabe et al., 1992).

Synthesis and Pharmacological Evaluation

Suresh et al. (2016) synthesized and characterized a series of thiazolo[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives, similar to the compound . These compounds exhibited significant antibacterial and antifungal activity, highlighting their potential in pharmacological applications (Suresh et al., 2016).

Interaction with CB1 Cannabinoid Receptor

A study by Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the one , for its interaction with the CB1 cannabinoid receptor. This research is crucial for understanding the potential therapeutic applications of such compounds in treating disorders related to the cannabinoid system (Shim et al., 2002).

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O3S/c1-3-15-23-20-26(24-15)18(27)17(30-20)16(12-4-5-13(21)14(22)10-12)25-8-6-11(7-9-25)19(28)29-2/h4-5,10-11,16,27H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEILRLQYYXOOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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